![molecular formula C13H8FNO5 B6382872 4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% CAS No. 1261924-02-0](/img/structure/B6382872.png)
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% (4-CFPN) is a chemical compound that has been used in a variety of scientific research applications. It is a yellow to orange-yellow crystalline solid that is soluble in water and has a melting point of 122-124°C. 4-CFPN is a derivative of nitrophenol, which is a class of compounds that are commonly used as intermediates in organic synthesis.
Mechanism of Action
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. In addition, 4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and other lipids.
Biochemical and Physiological Effects
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and has also been shown to inhibit the synthesis of fatty acids and other lipids. In addition, 4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% has been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized in a laboratory setting. In addition, it is relatively stable and can be stored for long periods of time. However, 4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% is not water-soluble and can be difficult to work with in some experiments.
Future Directions
Due to its various biochemical and physiological effects, 4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% has potential applications in a variety of areas. It could be used to study the role of cytochrome P450 enzymes in drug metabolism, and could also be used to study the effects of fatty acid synthesis and other lipid metabolism pathways. In addition, 4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% could be used to study the effects of gene expression on cell growth and differentiation. Finally, 4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% could be used in the development of new drugs and therapeutic agents.
Synthesis Methods
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% can be synthesized by a variety of methods. The most common method involves the reaction of nitrophenol with 3-carboxy-5-fluorobenzoic acid in an aqueous solution. This reaction is usually carried out in the presence of a base, such as potassium hydroxide, and is followed by purification of the product.
Scientific Research Applications
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme activity, and the analysis of chemical reactions. It has also been used as a fluorescent dye for the detection of biological molecules, and as a marker for the study of cell metabolism.
properties
IUPAC Name |
3-fluoro-5-(4-hydroxy-3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-12(16)11(6-7)15(19)20/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFVBXEVVWYIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686295 |
Source
|
Record name | 5-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxy-5-fluorophenyl)-2-nitrophenol | |
CAS RN |
1261924-02-0 |
Source
|
Record name | 5-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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